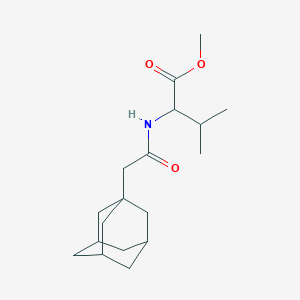

![molecular formula C19H23NO2S B4061814 1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine](/img/structure/B4061814.png)

1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine

Descripción general

Descripción

1-{2-[(4-methylphenyl)sulfonyl]-1-phenylethyl}pyrrolidine, also known as MSPEP, is a synthetic compound that belongs to the family of pyrrolidine-based compounds. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using diamines similar in structure to the target compound, have demonstrated exceptional properties. These polymers exhibit high thermal stability, excellent solubility in organic solvents, and the ability to form strong, flexible films. Such characteristics make them suitable for high-performance materials in electronics and aerospace industries due to their low dielectric constants, high transparency, and strong mechanical properties (Xiao-Ling Liu et al., 2013).

Synthesis of Heterocyclic Compounds

A methodology involving the cyclization of amino keto sulfones, precursors similar to the target molecule, has been developed to efficiently produce a variety of aromatic and non-aromatic heterocyclic compounds. This approach provides a convenient route to synthesize 2,5-disubstituted pyrroles and pyrrolidines, highlighting the versatility of sulfone-containing compounds in the synthesis of biologically and pharmaceutically relevant heterocycles (S. Benetti et al., 2002).

Antimicrobial Activity of Sulfonyl Pyrrolidin-2-ones

Compounds bearing the sulfonyl pyrrolidin-2-one structure, closely related to the target molecule, have shown promising antimicrobial activity. The synthesis of these compounds utilizing polyphosphate ester and their subsequent screening for antimicrobial properties underscore the potential of sulfonyl-containing pyrrolidines in developing new antimicrobial agents (M. Zareef et al., 2008).

Organocatalysis in Asymmetric Synthesis

The use of sulfoxide-containing pyrrolidines, derived from structures similar to the target molecule, has been explored in the asymmetric Michael addition reactions. These catalysts have enabled the synthesis of γ-nitro carbonyl compounds with high yields and excellent stereoselectivity, demonstrating the utility of sulfonyl-substituted pyrrolidines in enantioselective synthesis (Kamal N. Singh et al., 2013).

Sulfenylation of Heterocycles

Research on the sulfenylation of pyrroles and indoles using sulfone derivatives provides insights into the functionalization of heterocycles, expanding the toolbox for synthetic chemistry. Such methodologies enable the synthesis of densely substituted heterocyclic compounds, further illustrating the broad applicability of sulfone chemistry in organic synthesis (H. M. Gilow et al., 1991).

Propiedades

IUPAC Name |

1-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-16-9-11-18(12-10-16)23(21,22)15-19(20-13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12,19H,5-6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXPEERIMBCKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

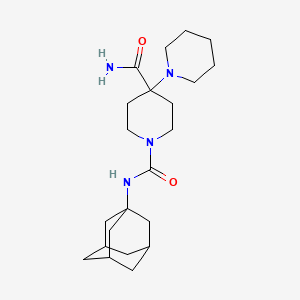

![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061746.png)

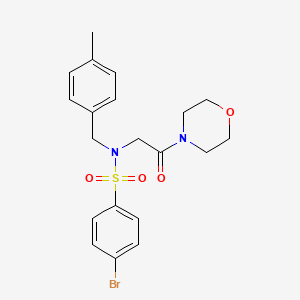

![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide](/img/structure/B4061759.png)

![N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061768.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061776.png)

![3-(2-fluorophenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4061781.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4061788.png)

![N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]butanamide](/img/structure/B4061797.png)

![benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061802.png)

![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061804.png)

![2-[(4-methylbenzoyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B4061808.png)

![N-[2-(difluoromethoxy)benzyl]-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B4061821.png)